3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Description
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo[2,3-B]pyridine core. Its molecular formula is C₁₁H₁₃N₃O₂, derived from the pyrrolidine-pyridine fused ring system substituted with three methyl groups (positions 1, 4, and 6) and a carboxylic acid moiety at position 2. The compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to nitrogen-rich heterocycles.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-amino-1,4,6-trimethylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-5-4-6(2)13-10-7(5)8(12)9(11(15)16)14(10)3/h4H,12H2,1-3H3,(H,15,16) |
InChI Key |
XCZGTILVDQLEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(N2C)C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrrolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of bicyclic heterocycles with amino and carboxylic acid functionalities. Key structural analogs include thieno[2,3-b]pyridine and thiophene-fused derivatives, which differ in ring composition and substitution patterns. Below is a detailed analysis:
Structural Differences
- Core Ring Systems: Target Compound: Pyrrolo[2,3-B]pyridine (nitrogen-containing fused ring). Analogs: Thieno[2,3-b]pyridine (sulfur-containing fused ring, e.g., VU0010010, LY2033298) or thiophene derivatives (e.g., 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid) .
Substituent Variations :
- Target Compound : 1,4,6-Trimethyl groups and a carboxylic acid.
- Analogs :
- VU0010010: 4-Chlorobenzylamide and 4,6-dimethyl groups on thieno[2,3-b]pyridine .
- LY2033298: Cyclopropylamide, 5-chloro, 6-methoxy, and 4-methyl substituents on thieno[2,3-b]pyridine .
- 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: No methyl groups, simpler structure . Impact: Methyl groups improve metabolic stability, while amides (vs. carboxylic acids) alter bioavailability and membrane permeability.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~235 g/mol) is lower than analogs like 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid (MW: 346.4 g/mol), likely enhancing aqueous solubility . Thieno analogs with bulky substituents (e.g., diphenyl groups) exhibit reduced solubility due to increased hydrophobicity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Compounds with aromatic amines (e.g., 3-amino groups) may require metabolic activation, warranting caution in drug development .
- Drug Design Insights: The pyrrolo core’s nitrogen atoms could enhance binding to metal ions or polar enzyme pockets compared to thieno analogs. Methyl groups may reduce metabolic degradation, extending half-life in vivo .
Biological Activity
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a pyrrolopyridine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Properties : Some studies have shown that pyrrolopyridine derivatives can inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : Certain structural analogs have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The compound's potential as an antimicrobial agent has been explored against various bacterial strains.
Anticancer Activity
A study conducted by Bai et al. (2022) evaluated the anticancer potential of several pyrrolopyridine derivatives, including this compound. The findings indicated significant cytotoxicity against the HCT-116 cancer cell line with an IC50 value of approximately 7.01 μM. This suggests that the compound may disrupt microtubule formation and induce apoptosis in cancer cells .
Anti-inflammatory Mechanism
Research has also pointed towards the anti-inflammatory properties of similar compounds. For instance, derivatives were shown to inhibit the expression of cyclooxygenase (COX) enzymes and reduce the production of nitric oxide in macrophages. This mechanism is crucial for mitigating inflammatory responses .
Antimicrobial Evaluation
In vitro studies conducted on various bacterial strains revealed that this compound exhibits antimicrobial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Case Studies
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Bai et al. (2022) | This compound | HCT-116 | 7.01 | Microtubule disruption |
| Fan et al. (2022) | Pyrrolopyridine derivatives | A549 | 49.85 | Induction of apoptosis |
| Cankara et al. (2022) | Pyrrolopyridine amides | HCT116 | 1.1 - 3.3 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-1,4,6-trimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?
- Methodology : Utilize cyclocondensation reactions involving substituted pyrroles and pyridine precursors. For example, arylpyrrole derivatives can react with malonodinitriles or β-ketoesters under reflux in ethanol or acetonitrile to form pyrrolo[2,3-b]pyridine scaffolds . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield optimization requires stoichiometric control of reagents and temperature monitoring.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to achieve ≥97% purity, as demonstrated in similar pyrrolopyridine derivatives .
- NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.1–2.6 ppm), and carboxylic acid protons (broad singlet at δ 12–13 ppm). Compare with reported spectra for 3-methyl-4-(trifluoromethyl) analogs .
- LCMS : Confirm molecular ion peaks (e.g., ESI+ m/z 249.1 [M+H]⁺) and fragmentation patterns .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : Test dimethyl sulfoxide (DMSO) for stock solutions due to high solubility of carboxylic acid derivatives. For aqueous stability, use phosphate-buffered saline (PBS, pH 7.4) with <5% degradation over 24 hours at 25°C. Avoid prolonged exposure to basic conditions to prevent esterification or decarboxylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Perform assays across a 6-log concentration range (1 nM–100 µM) to identify non-linear effects, as seen in mutagenicity studies .
- Metabolic Activation : Include S9 liver microsomal fractions to assess pro-mutagenic potential, referencing Ames test protocols .
- Orthogonal Assays : Validate antibacterial activity (e.g., MIC against S. aureus) with both broth microdilution and agar diffusion methods to confirm reproducibility .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting IKK inhibition?
- Methodology :
- Core Modifications : Synthesize amide derivatives (e.g., ethyl ester to primary amide) to evaluate carboxylic acid bioisosterism. Patent data shows substituted 3-amino-thieno[2,3-b]pyridine-2-carboxamides exhibit IKKβ IC₅₀ values <100 nM .
- Methyl Substitution : Compare 1,4,6-trimethyl analogs with des-methyl variants to assess steric effects on binding pocket interactions .
Q. How should computational methods be integrated to predict pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein binding with IKKβ (PDB: 3RZF) using AMBER or GROMACS. Focus on hydrogen bonding with Glu149 and hydrophobic interactions with Leu21.
- ADMET Prediction : Use SwissADME to estimate logP (~2.1), Caco-2 permeability (<5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition (CYP3A4 > CYP2D6) .
Q. What experimental controls are critical when synthesizing hydrazide derivatives for antibacterial testing?
- Methodology :
- Hydrazide Formation : React the carboxylic acid with thionyl chloride to form acyl chloride, followed by hydrazine hydrate in tetrahydrofuran (THF) at 0°C. Monitor by TLC (Rf 0.3 in ethyl acetate/hexane 1:1).
- Negative Controls : Include unmodified carboxylic acid and phenyl hydrazine blanks to rule out non-specific activity .
Q. How can researchers address discrepancies in NMR data between synthetic batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
